molecular formula C18H16Cl2N2O2 B13373935 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B13373935
M. Wt: 363.2 g/mol
InChI Key: JAYDASGWTLFEIH-UHFFFAOYSA-N
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Description

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-[2-(2-pyridinyloxy)ethyl]amine: is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyridinyloxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form the corresponding furan derivative. This intermediate is then reacted with 2-(2-pyridinyloxy)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-[2-(2-pyridinyloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pressure.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-[2-(2-pyridinyloxy)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved

Properties

Molecular Formula

C18H16Cl2N2O2

Molecular Weight

363.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C18H16Cl2N2O2/c19-13-4-6-16(20)15(11-13)17-7-5-14(24-17)12-21-9-10-23-18-3-1-2-8-22-18/h1-8,11,21H,9-10,12H2

InChI Key

JAYDASGWTLFEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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